Superior H1 Receptor Binding Affinity Versus Chlorpheniramine and Diphenhydramine
Dimethindene demonstrates significantly higher potency for the human histamine H1 receptor (cloned, CHO-K1 cells) with a Ki of 0.692 nM compared to chlorpheniramine (Ki ~1200 nM) and diphenhydramine (Ki = 11.7 nM). This establishes dimethindene as one of the most potent first-generation H1 antagonists in vitro [1][2].
| Evidence Dimension | Binding affinity (Ki) for human histamine H1 receptor |
|---|---|
| Target Compound Data | Ki = 0.692 nM (cloned human H1, CHO-K1 cells, [3H]mepyramine) |
| Comparator Or Baseline | Chlorpheniramine: Ki = ~1200 nM (rat H1); Diphenhydramine: Ki = 11.7 nM (human H1) |
| Quantified Difference | Dimethindene is ~1734x more potent than chlorpheniramine and ~17x more potent than diphenhydramine. |
| Conditions | Binding assays using cloned human H1 receptors stably expressed in CHO-K1 cells, displacement of [3H]mepyramine. |
Why This Matters
For researchers requiring maximal H1 receptor blockade in vitro or in vivo models of allergy, the superior potency of dimethindene translates to a lower effective concentration, potentially reducing off-target effects in mechanistic studies.
- [1] BindingDB. BDBM81452: Dimethindene affinity for human histamine H1 receptor. Ki = 0.692 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=81452 View Source
- [2] BindingDB. BDBM81466: l-Chlorpheniramine affinity for rat histamine H1 receptor. Ki = 1.20E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=81466 View Source
